Propargyl PEG4 NHS carbonate

Description

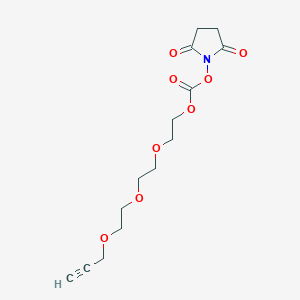

Propargyl PEG4 NHS carbonate is a heterobifunctional crosslinker widely employed in bioconjugation and protein modification. Its structure comprises three key components:

- Propargyl Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating "click chemistry" with azide-containing molecules .

- PEG4 Spacer: Enhances water solubility, reduces steric hindrance, and improves biocompatibility .

- NHS Carbonate Group: Reacts with primary amines (e.g., lysine residues or amine-coated surfaces) to form stable carbamate bonds under mild conditions .

This compound is critical in applications such as antibody-drug conjugate (ADC) synthesis, surface functionalization, and biomolecular labeling. Its PEG4 spacer balances hydrophilicity and flexibility, optimizing conjugation efficiency .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO8/c1-2-5-19-6-7-20-8-9-21-10-11-22-14(18)23-15-12(16)3-4-13(15)17/h1H,3-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSCQYMNHLATOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Propargyl PEG4 NHS carbonate involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include multiple purification steps such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Propargyl PEG4 NHS carbonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The NHS carbonate group reacts with primary amines to form stable amide bonds.

Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in pH 7-9 buffers.

Click Chemistry: Copper catalysts and azide-containing compounds are used under mild conditions to facilitate the reaction.

Major Products Formed

Amide Bonds: Formed from the reaction with primary amines.

Triazole Linkages: Formed from the CuAAC reaction with azides.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Propargyl PEG4 NHS carbonate is characterized by:

- Propargyl Group : This terminal alkyne functional group allows for participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- NHS Carbonate Group : This moiety reacts with primary amines to form stable amide bonds, making it suitable for bioconjugation applications.

The mechanism of action involves the formation of stable amide bonds through nucleophilic substitution reactions with primary amines. Additionally, the propargyl group enables the formation of triazole linkages through click chemistry reactions.

Bioconjugation

This compound is extensively used in bioconjugation to label proteins, peptides, and other biomolecules. This application is crucial for developing targeted therapeutics and diagnostic agents. The ability to form stable covalent bonds with biomolecules enhances their stability and functionality.

Drug Delivery Systems

In medicine, this compound plays a significant role in drug delivery systems. By conjugating therapeutic agents with this compound, researchers can improve the solubility and stability of drugs. This modification enhances circulation time in the bloodstream and reduces toxicity to healthy cells.

Advanced Materials Development

This compound is also applied in the development of advanced materials and nanotechnology. Its unique properties allow for the creation of functionalized surfaces and nanocarriers that can deliver drugs more effectively.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its reactivity enables chemists to create diverse structures through various chemical reactions.

Table 1: Comparison of this compound with Similar Compounds

| Compound | Functional Groups | Primary Applications |

|---|---|---|

| This compound | Propargyl, NHS Carbonate | Bioconjugation, Drug Delivery |

| Azido PEG4 NHS Carbonate | Azido, NHS Carbonate | Bioconjugation |

| Mal PEG4 NHS Carbonate | Maleimide, NHS Carbonate | Thiol-reactive bioconjugation |

Case Study 1: Bioconjugation for Targeted Drug Delivery

In a study published by BroadPharm, this compound was utilized to develop targeted drug delivery systems for cancer therapy. By conjugating chemotherapeutic agents to antibodies via bioconjugation techniques, researchers achieved enhanced targeting precision and reduced side effects on healthy tissues.

Case Study 2: Synthesis of Functionalized Nanoparticles

Research conducted at AxisPharm demonstrated the use of this compound in synthesizing functionalized nanoparticles for imaging applications. The nanoparticles were modified with specific ligands through click chemistry, allowing for targeted imaging of cancer cells.

Mechanism of Action

The mechanism of action of Propargyl PEG4 NHS carbonate involves the formation of stable amide bonds through nucleophilic substitution reactions with primary amines. The propargyl group enables click chemistry reactions, allowing for the covalent attachment of biomolecules. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Key Observations :

- Reactivity : NHS esters (e.g., Propargyl-PEG4-CH2CO2-NHS) react faster with amines than NHS carbonates but are less stable in aqueous buffers .

- Target Specificity : Maleimide derivatives (e.g., Propargyl PEG4 Maleimide) target thiols, making them ideal for cysteine-rich proteins .

- Multifunctionality : Biotinylated variants (e.g., PC-Biotin PEG4 NHS carbonate) enable dual functionality—conjugation and streptavidin-based detection .

Performance Metrics

| Parameter | This compound | Propargyl PEG4 Maleimide | Propargyl-PEG4-NH2 |

|---|---|---|---|

| Solubility (Water) | Moderate (PEG4-enhanced) | Low (hydrophobic maleimide) | High (amine-PEG4) |

| Reaction pH Range | 7–9 | 6.5–7.5 | 8–10 |

| Stability (Hydrolysis) | Stable (carbamate bond) | Sensitive to nucleophiles | Stable |

| Typical Yield in Conjugation | >80% (amine coupling) | >70% (thiol coupling) | >85% (azide-alkyne) |

Notes:

- PEG4 length optimizes steric effects; shorter PEGs (e.g., PEG2/PEG3) reduce conjugation efficiency, while longer PEGs (e.g., PEG5) may hinder reaction kinetics .

- Propargyl PEG4 acid requires activation (e.g., EDC/sulfo-NHS) for amine coupling, adding steps compared to pre-activated NHS esters .

Research Findings

- Drug Delivery : this compound demonstrated superior stability in serum compared to NHS ester analogs, with <10% hydrolysis after 24 hours .

- Protein Labeling : Propargyl PEG4 Maleimide achieved >90% labeling efficiency with thiolated antibodies, outperforming PEG2/PEG3 variants .

- Scaffold Design : PEG4 spacers in conjugates improved target binding affinity by 1.5× compared to PEG5 in a trimeric scaffold study .

Q & A

Q. What analytical techniques are critical for characterizing this compound conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.